molecular formula C8H10ClN B1588688 3-Chloro-2,6-dimethylaniline CAS No. 26829-77-6

3-Chloro-2,6-dimethylaniline

Cat. No. B1588688
CAS RN: 26829-77-6
M. Wt: 155.62 g/mol
InChI Key: FGMXFOTYCHZCLA-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dimethylaniline is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.63 . It is a pale-yellow to yellow-brown liquid .


Synthesis Analysis

3-Chloro-2,6-dimethylaniline can be synthesized from 1-chloro-2,4-dimethyl-3-nitro-benzene . It is also used in the synthesis of many classes of drugs, such as anesthetics .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-dimethylaniline is 1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-2,6-dimethylaniline has a boiling point of 136-138°C at 17mmHg and a melting point of 30-32°C . It has a predicted density of 1.142±0.06 g/cm3 and a predicted pKa of 3.25±0.10 . It is slightly soluble in water .

Scientific Research Applications

Chemical Synthesis

3-Chloro-2,6-dimethylaniline is used in the synthesis of 3-cyano-2,4-dimethylchlorobenzene . This compound is obtained through a process that involves hydrolysis, which results in the production of an acid .

Solvent Properties

This compound is slightly soluble in water . This property can be useful in various chemical reactions and processes where a slightly soluble agent is required.

Biochemical Research

3-Chloro-2,6-dimethylaniline is used in biochemical research . However, the specific applications in this field are not detailed in the sources.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various ways in this field.

Material Safety and Handling

Understanding the safety and handling of 3-Chloro-2,6-dimethylaniline is crucial in its applications. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper storage and handling procedures are necessary when working with this compound.

Production of 2,6-Dimethylphenyl Isocyanate

2,6-Dimethylaniline, a related compound, is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . It’s plausible that 3-Chloro-2,6-dimethylaniline could have similar applications.

Safety and Hazards

3-Chloro-2,6-dimethylaniline is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

properties

IUPAC Name

3-chloro-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMXFOTYCHZCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427470
Record name 3-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dimethylaniline

CAS RN

26829-77-6
Record name 3-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Chloro-2,6-dimethylaniline (MCDEA) in the studied epoxy-based polymer blends?

A1: In this study [], MCDEA acts as a curing agent alongside bisphenol-A-diglycidyl ether (DEGBA) for epoxy thermosetting polymers. The research focuses on incorporating aromatic liquid-crystalline polyesters (LCPs) within this epoxy system. MCDEA, along with DEGBA, facilitates the curing process, leading to the formation of a thermoset material. The study investigates how varying the LCP concentration impacts the miscibility, transition temperatures, and morphology of the final blend.

Q2: How does the presence of liquid-crystalline polyesters (LCPs) affect the properties of the epoxy blend containing MCDEA?

A2: The research [] reveals that incorporating LCPs into the DEGBA/MCDEA epoxy blend can lead to reaction-induced phase separation when the LCP content ranges between 30% to 50% by weight. This phase separation suggests that the miscibility of the LCPs with the epoxy components is influenced by the curing reaction and the resulting changes in the system's chemistry and morphology. The study utilizes techniques such as cloud point measurements, scanning electron microscopy (SEM), and dynamic mechanical thermal analysis (DMTA) to characterize the phase behavior and resulting properties of these blends.

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